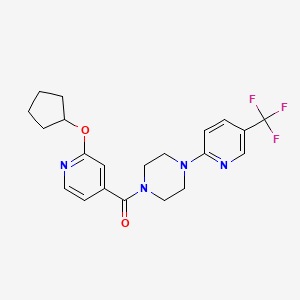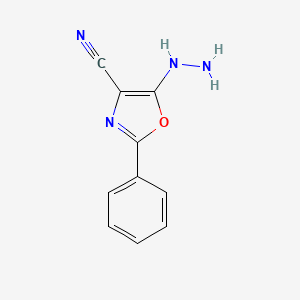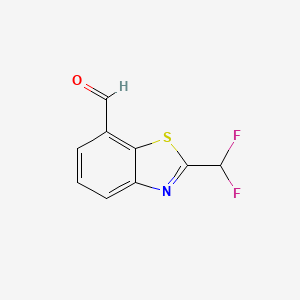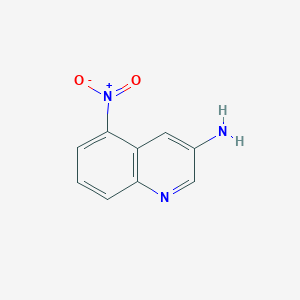
(2-(Cyclopentyloxy)pyridin-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Cyclopentyloxy)pyridin-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a synthetic organic compound with potential applications in various scientific fields, particularly in chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a cyclopentyloxy group attached to a pyridinyl moiety, linked to a piperazinyl derivative bearing a trifluoromethylpyridinyl substituent. The combination of these functional groups imparts unique properties to the molecule, making it a subject of interest for researchers and industry professionals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with the selection of appropriate starting materials such as cyclopentanol, pyridine, piperazine, and trifluoromethylpyridine.
Reaction Sequence
Step 1: : Cyclopentanol is reacted with a suitable reagent (e.g., a pyridine derivative) to introduce the cyclopentyloxy group.
Step 2: : The cyclopentyloxy derivative is then coupled with a pyridine ring system through a palladium-catalyzed cross-coupling reaction.
Step 3: : Piperazine is introduced to the intermediate product, forming a piperazinyl-pyridine derivative.
Step 4: : Finally, the trifluoromethyl group is introduced through a nucleophilic substitution reaction, yielding the target compound.
Industrial Production Methods
In an industrial setting, the production of (2-(Cyclopentyloxy)pyridin-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone may involve continuous flow reactions for efficiency and scalability. High-throughput screening methods are employed to optimize reaction conditions and maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically at the pyridine rings or the piperazine nitrogen atoms.
Reduction: : Reduction reactions may target the carbonyl or trifluoromethyl groups under appropriate conditions.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: : Agents such as potassium permanganate or chromium trioxide.
Reduction: : Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : Various halogenating agents or nucleophiles, depending on the desired substitution.
Major Products
Oxidation: : Can lead to the formation of N-oxides or hydroxyl derivatives.
Reduction: : Results in the corresponding alcohols or amines.
Substitution: : Yields various substituted pyridine or piperazine derivatives.
Applications De Recherche Scientifique
(2-(Cyclopentyloxy)pyridin-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone has shown potential in several scientific domains:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules, especially in medicinal chemistry.
Biology: : Investigated for its potential as a biological probe due to its unique structural features.
Medicine: : Explored for pharmaceutical applications, particularly in drug discovery and development.
Industry: : Employed in the development of novel materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The compound's effects are primarily mediated through its interaction with specific molecular targets, which may include enzymes, receptors, or ion channels. The presence of multiple functional groups allows it to engage in diverse interactions, such as hydrogen bonding, pi-stacking, and van der Waals forces, facilitating its binding to biological macromolecules and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridyl-4-(trifluoromethyl)piperazine: : A structurally related compound lacking the cyclopentyloxy group.
4-Pyridylpiperazine Derivatives: : Various derivatives with different substituents, such as halogens or alkyl groups.
Trifluoromethylpyridine Derivatives: : Compounds featuring trifluoromethyl groups attached to different positions on the pyridine ring.
Uniqueness
(2-(Cyclopentyloxy)pyridin-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone stands out due to the combination of a cyclopentyloxy group with a trifluoromethyl-substituted piperazinyl pyridine core. This unique structure imparts distinctive physicochemical properties, enhancing its versatility and potential utility across various scientific disciplines.
Propriétés
IUPAC Name |
(2-cyclopentyloxypyridin-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O2/c22-21(23,24)16-5-6-18(26-14-16)27-9-11-28(12-10-27)20(29)15-7-8-25-19(13-15)30-17-3-1-2-4-17/h5-8,13-14,17H,1-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBXXJLRPMNQLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-cyclopropyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B2957052.png)
![(E)-N-[(5,6-Difluoro-1H-indol-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2957053.png)
![N-[3-(Dimethylamino)-2-methylphenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2957055.png)
![6-methyl-4-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}-2H-pyran-2-one](/img/structure/B2957056.png)

![(2Z)-8-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-4-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2957061.png)
![Methyl 4-(2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamido)benzoate](/img/structure/B2957063.png)

![2,3-dichloro-3-[(2-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2957067.png)
![9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride](/img/structure/B2957068.png)



![7-(2-methoxyethyl)-3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2957074.png)
